molecular formula C17H19N7O2S2 B2934654 2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 1251546-29-8

2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2934654
CAS No.: 1251546-29-8
M. Wt: 417.51
InChI Key: YLCNCFDXTYECHZ-UHFFFAOYSA-N
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Description

2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a carboxamide group

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amines.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The pyrimidine and thiazole rings are then coupled through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidin-2-ylamine: Shares the pyrimidine ring but lacks the thiazole and carboxamide groups.

    1,3-thiazole-4-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide: Contains the thiazole and carboxamide groups but lacks the pyrimidine ring.

Uniqueness

The unique combination of the pyrimidine and thiazole rings, along with the carboxamide group, gives 2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide distinct chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2S2/c1-8-6-9(2)19-15(18-8)23-16-21-11(7-27-16)13(25)22-17-20-10(3)12(28-17)14(26)24(4)5/h6-7H,1-5H3,(H,20,22,25)(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCNCFDXTYECHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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